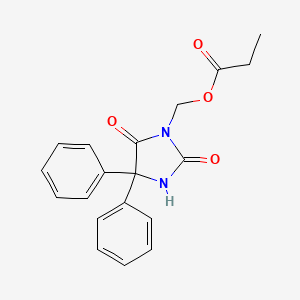
2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- is a chemical compound that belongs to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a 2,4-imidazolidinedione core with a 3-((1-oxopropoxy)methyl) and 5,5-diphenyl substitution. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-imidazolidinedione with 3-((1-oxopropoxy)methyl)-5,5-diphenyl- precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also taken into account to minimize the impact on the environment.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted imidazolidinedione derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-methyl-5-((1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido(4,3-b)indol-2-yl)methyl)-: This compound has a similar imidazolidinedione core but with different substituents.
1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione: Another imidazolidinedione derivative with distinct substituents.
Uniqueness
2,4-Imidazolidinedione, 3-((1-oxopropoxy)methyl)-5,5-diphenyl- is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses .
Properties
CAS No. |
85901-32-2 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-2-16(22)25-13-21-17(23)19(20-18(21)24,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,24) |
InChI Key |
FBQTWGHLMQUOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
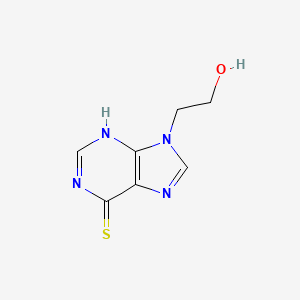

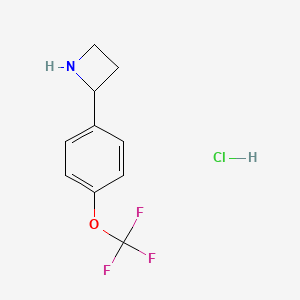
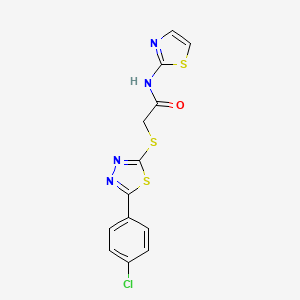
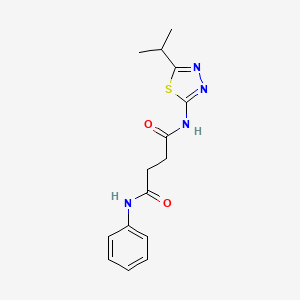
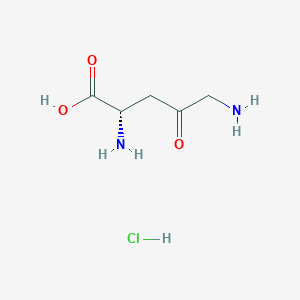

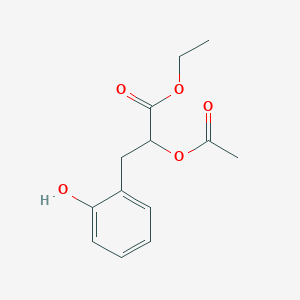

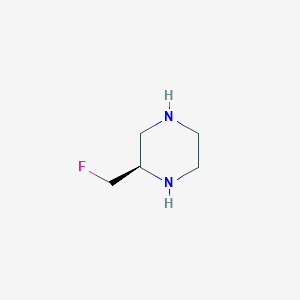
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)


